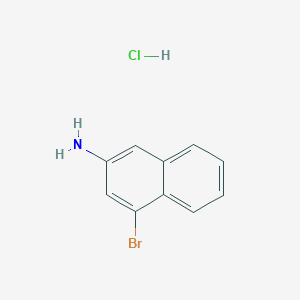

4-Bromonaphthalen-2-amine hydrochloride

Description

BenchChem offers high-quality 4-Bromonaphthalen-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromonaphthalen-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromonaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.ClH/c11-10-6-8(12)5-7-3-1-2-4-9(7)10;/h1-6H,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVUGDJNKRYXSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90766-35-1 | |

| Record name | 4-bromonaphthalen-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Structural Dynamics, Synthesis, and Applications of 4-Bromonaphthalen-2-amine Hydrochloride

Introduction: The Strategic Value of Orthogonal Synthons

In advanced organic synthesis, the design of bioactive pharmacophores and organic electroluminescent device (OLED) materials relies heavily on bifunctional building blocks. 4-Bromonaphthalen-2-amine hydrochloride (CAS 90766-35-1) is a premier example of such a scaffold. Featuring an electron-rich amine at the C2 position and a reactive aryl bromide at the C4 position of a rigid naphthalene core, this molecule offers orthogonal reactivity.

As a Senior Application Scientist, I approach this compound not merely as a catalog reagent, but as a highly strategic synthon. Operating with the hydrochloride salt—rather than the free base—is a deliberate experimental choice. Aromatic amines are notoriously prone to atmospheric auto-oxidation, which generates highly colored, reaction-inhibiting quinone-imine impurities. By protonating the amine lone pair, the hydrochloride salt effectively neutralizes this degradation pathway, ensuring long-term shelf stability and reproducible stoichiometry in sensitive catalytic cycles.

Physicochemical Profiling & Structural Dynamics

To design robust experimental workflows, one must first understand the quantitative differences between the free base and the hydrochloride salt. The following table synthesizes these critical parameters based on data from and [1][3].

| Property | Free Base (CAS 74924-94-0) | Hydrochloride Salt (CAS 90766-35-1) | Operational Causality / Impact |

| Molecular Formula | C₁₀H₈BrN | C₁₀H₉BrClN | Salt incorporates HCl, critical for exact mass calculations. |

| Molecular Weight | 222.08 g/mol | 258.54 g/mol | Dictates precise molar equivalent scaling in coupling reactions. |

| Monoisotopic Mass | 220.984 Da | N/A (Ionizes as free base) | Primary target mass for LC-MS/HRMS validation. |

| Oxidative Stability | Low (Prone to auto-oxidation) | High (Stable at room temp) | Protonation protects the amine lone pair from atmospheric oxygen. |

| Solubility Profile | Soluble in EtOAc, DCM | Soluble in Water, DMSO, MeOH | Salt form enables orthogonal phase-separation purification strategies. |

| GHS Hazard Codes | Irritant | H302, H315, H319, H335 | Dictates mandatory use of fume hoods and standard PPE. |

Chemoselective Synthesis & Isolation Protocol

The synthesis of 4-bromonaphthalen-2-amine requires careful reagent selection to avoid destroying the halogen handle. While catalytic hydrogenation (Pd/C with H₂) is a standard protocol for reducing nitro groups, the presence of the C4-bromine introduces a severe risk of competitive hydrodebromination.

To circumvent this, we utilize a chemoselective reduction utilizing Stannous(II) chloride (SnCl₂), adapted from established [2]. SnCl₂ exclusively targets the nitro group while preserving the critical aryl bromide handle.

Fig 1: Chemoselective synthesis and isolation workflow of the hydrochloride salt.

Step-by-Step Methodology

-

Reaction Setup: Dissolve 4-bromo-2-nitronaphthalene (1.0 eq) in absolute ethanol (0.3 M concentration) within a round-bottom flask equipped with a reflux condenser.

-

Chemoselective Reduction: Add Stannous(II) chloride dihydrate (SnCl₂·2H₂O, 10.0 eq) in a single portion. Causality: The large excess of SnCl₂ ensures complete reduction without the need for elevated pressures or harsh acidic conditions that might cleave the C-Br bond.

-

Thermal Activation: Heat the reaction mixture to reflux (approx. 78 °C) for 3 hours under a nitrogen atmosphere.

-

Workup & Free Base Isolation: Remove ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Crucial Step: Carefully basify the aqueous layer with saturated NaHCO₃ to pH 8-9. Causality: Basification converts the tin salts into insoluble tin oxides, preventing severe emulsions. Filter the entire biphasic mixture through a pad of Celite before separating the layers. Extract the aqueous layer twice with EtOAc, dry over anhydrous MgSO₄, and concentrate to yield the brown solid free base.

-

Salt Formation: Dissolve the crude free base in minimal anhydrous diethyl ether. Dropwise, add 1.0 M HCl in dioxane (1.1 eq) at 0 °C. Filter the resulting precipitate, wash with cold ether, and dry under vacuum to yield 4-bromonaphthalen-2-amine hydrochloride.

Self-Validating Analytical Checkpoint

Before deploying this compound in downstream applications, the system must validate itself. Submit the isolated salt for LC-MS analysis. A successful reduction will display an [M+H]⁺ peak at m/z 221.99 (for the ⁷⁹Br isotope) and 223.99 (for the ⁸¹Br isotope) in a characteristic 1:1 ratio. The total absence of a peak at m/z 252 (starting material) confirms 100% conversion.

Downstream Applications: Cross-Coupling & Materials Science

The true power of 4-bromonaphthalen-2-amine hydrochloride lies in its divergent reactivity. It serves as a foundational node that can be directed toward either C-N bond formation (Buchwald-Hartwig) or C-C bond formation (Suzuki-Miyaura).

Fig 2: Orthogonal reactivity pathways for materials and pharmaceutical development.

Field-Proven Insights for Catalysis

When utilizing the hydrochloride salt in palladium-catalyzed cross-coupling reactions, researchers frequently encounter stalled catalytic cycles. Experience dictates a critical adjustment: you must account for the stoichiometric neutralization of the HCl equivalent.

If you are performing a Buchwald-Hartwig amination using sodium tert-butoxide (NaOtBu) as the base, you must add at least one extra equivalent of the base relative to the 4-bromonaphthalen-2-amine hydrochloride. Failure to neutralize the salt in situ will result in the acidic proton prematurely quenching the active Pd(0) catalyst, leading to black palladium precipitation and zero product yield. Once neutralized, the C4-bromine undergoes facile oxidative addition, making it an ideal precursor for synthesizing azaphenanthrene derivatives used in high-efficiency OLED displays [2].

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 137838159, 4-Bromonaphthalen-2-amine". PubChem. URL:[Link]

solubility of 4-Bromonaphthalen-2-amine hydrochloride in water vs organic solvents

This guide details the solubility profile, physicochemical behavior, and experimental handling of 4-Bromonaphthalen-2-amine hydrochloride .[1] It is designed for researchers requiring high-purity isolation, recrystallization, or formulation of this intermediate.

Executive Summary

4-Bromonaphthalen-2-amine hydrochloride is a lipophilic aromatic amine salt.[1] Its solubility behavior is governed by the competition between the ionic ammonium headgroup and the highly hydrophobic bromonaphthalene core.[1] Unlike simple amine salts, this compound exhibits limited aqueous solubility and is prone to hydrolysis in neutral water due to the weak basicity of the parent amine (estimated pKa ~3.0–3.5).[1]

Key Operational Insight: Do not treat this compound like a standard hydrochloride salt. In neutral water, it may dissociate and precipitate as the free base.[1] Successful dissolution requires acidified aqueous media or polar organic solvents (MeOH, DMSO).[1]

Part 1: Physicochemical Architecture

To predict solubility and stability, we must first analyze the structural determinants.[1]

| Feature | Property | Impact on Solubility |

| Core Structure | Naphthalene Ring | High lipophilicity; drives solubility in organics (EtOH, DMSO).[1] |

| Substituent | 4-Bromo Group | Increases LogP (hydrophobicity); reduces water solubility significantly compared to 2-naphthylamine.[1] |

| Functional Group | 2-Amine HCl | Ionic headgroup; provides potential for water solubility, but is destabilized by the electron-withdrawing Br group.[1] |

| pKa (Est.) | ~3.2 – 3.5 | Critical: The amine is a very weak base.[1] The salt is unstable in neutral water (pH 7) and requires excess H⁺ to prevent hydrolysis.[1] |

Part 2: Solubility Profile & Solvent Compatibility

1. Aqueous Solubility & Stability [1]

-

Neutral Water (pH 7): Low / Unstable. [1]

-

Acidic Water (0.1 M HCl): Moderate. [1]

-

Hot Water: Soluble. [1]

-

Application: Useful for recrystallization if the water is acidified to prevent free-base formation.[1]

-

2. Organic Solvent Solubility

-

Polar Protic (Methanol, Ethanol): High. [1]

-

Polar Aprotic (DMSO, DMF): Very High. [1]

-

Non-Polar (Hexane, Toluene, DCM): Insoluble (as Salt). [1]

-

Note: The free base is soluble in DCM and Toluene, but the hydrochloride salt will remain as a solid suspension.[1]

-

3. Summary Table

| Solvent System | Solubility Rating | Primary Mechanism | Recommended Use |

| Water (Neutral) | Low / Unstable | Hydrolysis & Precipitation | Avoid (unless acidified) |

| 0.1 M HCl | Moderate | Ion-Dipole | Aqueous formulations |

| Ethanol / Methanol | High | Amphiphilic Solvation | Recrystallization |

| DMSO / DMF | Very High | Dipole-Dipole | Stock solutions (HTS) |

| Dichloromethane | Insoluble (Salt) | N/A | Washing impurities |

| Hexane | Insoluble | N/A | Anti-solvent precipitation |

Part 3: Experimental Protocols

Protocol A: Determination of Equilibrium Solubility

Use this protocol to establish exact mg/mL values for your specific batch.

Reagents: 0.1 M HCl, HPLC-grade Methanol, 4-Bromonaphthalen-2-amine HCl.

-

Preparation: Add excess solid compound (~50 mg) to 2 mL of the target solvent in a glass vial.

-

Equilibration: Shake at 25°C for 24 hours (orbital shaker).

-

Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter. Crucial: Discard the first 200 µL of filtrate to account for filter adsorption.[1]

-

Quantification: Dilute the filtrate 1:100 in Methanol. Measure UV absorbance at

(typically ~230-240 nm for naphthalene derivatives) or analyze via HPLC.[1]

Protocol B: Recrystallization Strategy

The goal is to purify the salt while preventing hydrolysis.[1]

-

Dissolution: Dissolve the crude solid in boiling Ethanol containing 1% concentrated HCl (v/v). The HCl is vital to keep the salt intact.[1]

-

Filtration: Filter while hot to remove insoluble impurities (inorganic salts, dust).[1]

-

Crystallization:

-

Method 1 (High Yield): Add hot water (acidified with 1% HCl) dropwise until turbidity just appears.[1] Cool slowly to 4°C.

-

Method 2 (High Purity): Allow the ethanol solution to cool slowly to room temperature, then to -20°C.

-

-

Isolation: Filter the crystals and wash with cold, anhydrous ether (removes residual free base and non-polar impurities).[1]

Part 4: Visualization of Solubility Logic

The following diagrams illustrate the decision-making process for solvent selection and the mechanism of hydrolysis.

Figure 1: Solvent Selection Decision Tree

Caption: Decision matrix for solvent selection based on experimental intent. Note the requirement for HCl in protic solvents.

Figure 2: Hydrolysis Instability Mechanism

Caption: Mechanism of instability in neutral water. The low pKa drives the equilibrium toward the insoluble free base unless excess acid is present.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92016, 4-Bromo-1-naphthylamine. Retrieved from [Link]

-

Bain, D. I., & Smalley, R. K. (1968). Synthesis of bromonaphthylamines via the Bucherer reaction.[1] Journal of the Chemical Society C: Organic. (Contextual grounding for synthesis and isolation).

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.[1] (Source for pKa estimation of naphthylamine derivatives).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for amine salt recrystallization).

Sources

Technical Guide: Identity Verification & CAS Lookup for 4-Bromonaphthalen-2-amine Hydrochloride

The following technical guide details the identification, verification, and procurement specifications for 4-Bromonaphthalen-2-amine hydrochloride .

Executive Summary: The Isomer Trap

In drug development, the naphthalene scaffold presents a high risk of regioisomeric confusion. For 4-Bromonaphthalen-2-amine , the specific placement of the bromine (C4) and amine (C2) groups is critical. A common sourcing error involves confusing this target with its more commercially abundant isomers, such as 1-amino-4-bromonaphthalene (CAS 2298-07-9) or 6-bromonaphthalen-2-amine (CAS 7499-66-3).

This guide provides the definitive CAS registry numbers, a structural validation workflow, and the specific spectroscopic signatures required to distinguish the 2,4-isomer from its analogs.

Core Identity Data

The following data points are verified against the Chemical Abstracts Service (CAS) and major supplier databases (Sigma-Aldrich, PubChem).

The Hydrochloride Salt (Target)

This is the stable, water-soluble form typically used in solid-phase handling and stock solution preparation.

| Attribute | Specification |

| Chemical Name | 4-Bromonaphthalen-2-amine hydrochloride |

| CAS Number | 90766-35-1 |

| Molecular Formula | C₁₀H₈BrN · HCl |

| Molecular Weight | 258.54 g/mol |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, Methanol, Water (moderate) |

The Free Base (Precursor)

Often used in organic synthesis (e.g., Buchwald-Hartwig aminations) where the salt counterion might interfere.

| Attribute | Specification |

| Chemical Name | 4-Bromonaphthalen-2-amine |

| CAS Number | 74924-94-0 |

| Molecular Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 g/mol |

Structural Verification Workflow (E-E-A-T)

Trustworthiness Principle: Never rely solely on the label of a jar sourced from a secondary vendor. Naphthalene derivatives often degrade or contain isomers from non-selective bromination processes.

The following DOT diagram outlines the decision logic for validating the material upon receipt.

Figure 1: Step-by-step logic for verifying the salt identity and isomeric purity prior to use in GLP workflows.

Spectroscopic Differentiation (The "Expertise" Pillar)

The primary risk is confusing the target with 1-amino-4-bromonaphthalene . Mass spectrometry (LC-MS) cannot distinguish these regioisomers as they have identical mass (

The "Meta-Coupling" Signature

In 4-bromonaphthalen-2-amine (the target), the protons on the substituted ring are at positions 1 and 3.

-

Position 1 & 3 Relationship: They are meta to each other.

-

Expected Signal: Two singlets (or doublets with very small coupling,

).

In 1-amino-4-bromonaphthalene (the common impostor), the protons are at positions 2 and 3.

-

Position 2 & 3 Relationship: They are ortho to each other.

-

Expected Signal: Two doublets with a large coupling constant (

).

NMR Data Summary Table

| Feature | 4-Bromo-2-amine (Target) | 1-Amino-4-bromo (Impostor) |

| Ring A Protons | H-1 and H-3 | H-2 and H-3 |

| Coupling ( | ~2.0 Hz (Meta) | ~8.0 Hz (Ortho) |

| Appearance | Sharp singlets (or fine doublets) | Distinct AB quartet system |

| Shift Environment | H-1 is flanked by Br and Amine (shielded/deshielded mix) | H-2/H-3 are adjacent |

Protocol Note: When running NMR on the hydrochloride salt (CAS 90766-35-1) in DMSO-d6, the amine protons (

Synthesis & Sourcing Strategy

If the specific hydrochloride salt (CAS 90766-35-1) is out of stock—a common occurrence for specific halogenated salts—you must derive it from the free base.

Conversion Protocol (Free Base HCl)

-

Dissolution: Dissolve 1.0 eq of 4-Bromonaphthalen-2-amine (CAS 74924-94-0) in diethyl ether or ethyl acetate.

-

Acidification: Dropwise add 1.1 eq of 4M HCl in Dioxane at 0°C.

-

Precipitation: The hydrochloride salt will precipitate immediately as an off-white solid.

-

Isolation: Filter, wash with cold ether, and dry under vacuum.

Safety Considerations[2]

-

Halogenated Aromatic Amines: Treat as potential carcinogens. Handle in a fume hood.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aminonaphthalenes are prone to oxidation (darkening) upon air exposure.

References

-

Sigma-Aldrich. Product Specification: 4-bromonaphthalen-2-amine hydrochloride (CAS 90766-35-1). Retrieved from

-

PubChem. Compound Summary: 4-Bromonaphthalen-2-amine (Free Base CAS 74924-94-0). National Library of Medicine. Retrieved from

-

ChemicalBook. 2-Amino-4-bromonaphthalene Product Analysis and NMR Spectra. Retrieved from

- Considine, E. et al.Regioselective Bromination of Naphthalenes. Journal of Organic Chemistry. (Contextual reference for isomer distribution).

Beyond the SDS: A Mechanistic and Operational Whitepaper on 4-Bromonaphthalen-2-amine Hydrochloride

Standard Safety Data Sheets (SDS) are essential for regulatory compliance, but they often lack the mechanistic depth required by advanced drug development professionals. This whitepaper transcends the traditional 16-section SDS template. It provides a field-proven, causality-driven guide to the physicochemical profiling, mechanistic toxicology, and synthetic application of 4-Bromonaphthalen-2-amine hydrochloride , a highly versatile bifunctional building block used in complex cross-coupling reactions.

Physicochemical Profiling & Structural Causality

Before deploying this compound in a synthetic workflow, it is critical to understand the causality behind its physical form.

| Property | Value / Description |

| Chemical Name | 4-Bromonaphthalen-2-amine hydrochloride |

| CAS Number | 90766-35-1 |

| Molecular Formula | C₁₀H₈BrN · HCl |

| Molecular Weight | 258.54 g/mol |

| Physical Form | Solid / Powder |

| Storage Temperature | Room Temperature (RT), Dark, Desiccated |

The Causality of the Hydrochloride Salt: Why is this building block supplied as an HCl salt rather than a free base? The free base of a naphthylamine is highly electron-rich. In the presence of ambient oxygen and light, it is highly susceptible to photo-oxidation and auto-oxidation, leading to the formation of deeply colored, intractable quinone-imine polymeric degradants. By protonating the amine to form the hydrochloride salt, the nitrogen's lone pair is sequestered. This drastically lowers the Highest Occupied Molecular Orbital (HOMO) energy, kinetically stabilizing the core against oxidative degradation and significantly extending its shelf life ().

Mechanistic Toxicology & Hazard Characterization

| GHS Hazard Code | Toxicological Effect | Signal Word |

| H302 | Harmful if swallowed | Warning |

| H315 | Causes skin irritation | Warning |

| H319 | Causes serious eye irritation | Warning |

| H335 | May cause respiratory irritation | Warning |

Mechanistic Insights Beyond GHS: While the basic GHS classification flags this compound primarily as an irritant, the underlying naphthylamine scaffold requires heightened vigilance. In vivo, naphthylamines are known promutagens. They undergo N-oxidation mediated by hepatic CYP450 enzymes (such as CYP1A2) to form N-hydroxylamines (1)[1]. These intermediates are subsequently O-acetylated or sulfated, converting them into highly electrophilic nitrenium ions (2)[2]. These nitrenium ions can intercalate and covalently bind to the C8 position of guanine in DNA, forming bulky DNA adducts that induce mutagenic and clastogenic effects[1]. Therefore, handling protocols must treat this compound with the rigor applied to genotoxic impurities.

Self-Validating Safety & Handling Protocols

To mitigate the risks outlined above, the following self-validating protocol must be used for dispensing and containment.

Protocol 1: Containment and Dispensing Workflow

-

Environmental Isolation: Perform all manipulations within a Class II Type B2 biological safety cabinet or a dedicated powder-handling fume hood.

-

Static-Free Transfer: Use grounded, anti-static spatulas. Causality: The hydrochloride salt is a fine powder that easily aerosolizes via electrostatic repulsion. Anti-static tools prevent the generation of airborne micro-particulates.

-

Gravimetric Validation: Weigh the vial before and after dispensing (weighing by difference). Self-Validation: This ensures no residual powder is unaccounted for in the workspace.

-

Quenching & Decontamination: Wipe down all surfaces with 1M HCl followed by a 10% bleach solution. Causality: The HCl ensures any trace free-based amine is re-protonated and solubilized, while the hypochlorite oxidatively destroys the naphthylamine core, rendering it biologically inactive.

Workflow for the safe handling, transfer, and decontamination of 4-Bromonaphthalen-2-amine HCl.

Experimental Application: Palladium-Catalyzed Cross-Coupling

Because 4-Bromonaphthalen-2-amine possesses both an aryl bromide and a primary amine, it is a highly valuable substrate for Buchwald-Hartwig aminations and Suzuki couplings. However, the HCl salt must be managed intelligently during the catalytic cycle.

Protocol 2: In-Situ Free-Basing & Buchwald-Hartwig Coupling

-

Substrate Neutralization: Suspend the HCl salt in a degassed solvent (e.g., anhydrous toluene or 1,4-dioxane). Add a stoichiometric excess of a strong base (e.g., NaOtBu or Cs₂CO₃).

-

Self-Validation: The suspension will undergo a distinct physical change as the insoluble HCl salt converts to the highly soluble free base.

-

-

Catalyst Pre-activation: Introduce a Pd(0) source or a Pd(II) pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) paired with a bulky, electron-rich bidentate ligand like BINAP or DPPF.

-

Cross-Coupling Execution: The active LPd(0) species undergoes oxidative addition into the C-Br bond of the naphthylamine. The amine from your coupling partner coordinates to the Pd(II) center, followed by deprotonation and reductive elimination to form the new C-N bond (4)[4].

-

Orthogonal Reaction Monitoring: Monitor the reaction via LC-MS and TLC.

-

Self-Validation: The disappearance of the starting material mass (m/z ~221 for the free base) and the emergence of the target coupled product mass confirms successful catalytic turnover.

-

Mechanistic pathway of Pd-catalyzed Buchwald-Hartwig amination using the naphthylamine core.

Storage, Stability & Degradation Kinetics

To maintain the integrity of the compound for long-term synthetic viability:

-

Conditions: Store at room temperature (RT) in a dark, desiccated environment.

-

Degradation Kinetics: Ambient moisture can lead to partial dissociation of the HCl salt. Once the free base is exposed, ambient light acts as a catalyst for photo-oxidation. It is highly recommended to purge the storage vessel with argon or nitrogen after every use to displace oxygen and halt auto-oxidation cascades.

References

-

[1] Taylor & Francis. Naphthylamine – Knowledge and References. Available at:[Link]

-

[3] Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at:[Link]

-

[2] National Institutes of Health (NIH) / PMC. Differences in β-naphthylamine metabolism and toxicity... Available at:[Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Differences in β-naphthylamine metabolism and toxicity in Chinese hamster ovary cell lines transfected with human CYP1A2 and NAT2*4, NAT2*5B or NAT2*7B N-acetyltransferase 2 haplotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

difference between 4-Bromonaphthalen-2-amine free base and hydrochloride salt

Here is an in-depth technical guide regarding the physicochemical and functional differences between 4-Bromonaphthalen-2-amine free base and its hydrochloride salt.

Executive Summary & Chemical Identity

4-Bromonaphthalen-2-amine (CAS: 74924-94-0) is a bifunctional naphthalene scaffold featuring a nucleophilic primary amine at the C2 position and an electrophilic bromine at the C4 position.[1] This specific substitution pattern renders it a critical intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs), azo dyes, and pharmaceutical candidates (e.g., kinase inhibitors).

The compound exists in two primary forms: the Free Base (neutral amine) and the Hydrochloride Salt (ionic ammonium species). Selecting the correct form is not merely a matter of preference but a strategic decision that dictates solubility, oxidative stability, and reaction compatibility.

Chemical Identity Table

| Feature | Free Base | Hydrochloride Salt |

| IUPAC Name | 4-Bromonaphthalen-2-amine | 4-Bromonaphthalen-2-ammonium chloride |

| CAS Number | 74924-94-0 | N/A (Often prepared in situ) |

| Formula | C₁₀H₈BrN | C₁₀H₉BrClN |

| Molecular Weight | 222.08 g/mol | 258.54 g/mol |

| Primary Character | Lipophilic, Nucleophilic | Hydrophilic, Electrophilic (at N) |

Physicochemical Divergence

The transition from free base to hydrochloride salt fundamentally alters the molecular lattice and solvation dynamics.

Solubility & Partitioning

-

Free Base: Exhibits high lipophilicity (

). It dissolves readily in non-polar to moderately polar organic solvents (Dichloromethane, Ethyl Acetate, Toluene). It is practically insoluble in water. -

Hydrochloride Salt: The protonation of the amine generates a cationic ammonium headgroup (

), introducing strong ion-dipole interactions with water. This form is soluble in water, methanol, and DMSO but precipitates in non-polar solvents like diethyl ether or hexanes.

Thermal Stability & Oxidation

Naphthalene-based amines are electron-rich and prone to oxidation by atmospheric oxygen, leading to the formation of dark-colored impurities (iminoquinones or diazo-tars) upon storage.

-

Free Base: Highly susceptible to oxidative degradation. Must be stored under inert atmosphere (Argon/Nitrogen) at low temperatures (

). -

Hydrochloride Salt: Protonation removes the lone pair electron density from the nitrogen, significantly reducing its susceptibility to oxidation. The salt form is the preferred state for long-term storage.

Melting Point Thermodynamics

-

Free Base: Melting point is approximately 70–71°C .[1] The crystal lattice is held together by weak Van der Waals forces and weak

- -

Hydrochloride Salt: Exhibits a significantly higher melting point (typically

with decomposition). The lattice is stabilized by strong electrostatic (ionic) forces between the ammonium cation and chloride anion.

Structural & Pathway Visualization

The following diagrams illustrate the chemical relationship and the strategic switching between forms.

Figure 1: The reversible acid-base cycle controlling the physical state and reactivity of 4-Bromonaphthalen-2-amine.

Experimental Protocols

These protocols are designed to be self-validating. The appearance of a precipitate or a specific color change serves as a checkpoint for success.

Protocol A: Conversion of Free Base to Hydrochloride Salt (Stabilization)

Objective: To convert the oxidatively unstable free base into a stable crystalline salt for storage.

-

Dissolution: Dissolve 1.0 equivalent of 4-Bromonaphthalen-2-amine (Free Base) in a minimal amount of anhydrous Ethyl Acetate or Dichloromethane.

-

Checkpoint: Solution should be clear. If dark, activated charcoal filtration may be required to remove oxidation byproducts.

-

-

Acidification: Cool the solution to 0°C. Dropwise, add 1.1 equivalents of 4M HCl in Dioxane (or 2M HCl in Diethyl Ether).

-

Observation: Immediate formation of a white to off-white precipitate indicates salt formation.

-

-

Isolation: Stir for 30 minutes at 0°C to ensure complete precipitation. Filter the solid using a sintered glass funnel.

-

Washing: Wash the filter cake with cold Diethyl Ether (

) to remove unreacted free base and organic impurities. -

Drying: Dry under high vacuum to remove trace HCl.

-

Result: The resulting solid is the hydrochloride salt, stable at room temperature in a desiccator.

-

Protocol B: Free-Basing for Synthesis (Activation)

Objective: To regenerate the reactive nucleophilic amine from the stable salt for use in acylation or cross-coupling reactions.

-

Suspension: Suspend the Hydrochloride Salt in Dichloromethane (DCM).

-

Neutralization: Add 1.5 equivalents of saturated aqueous Sodium Bicarbonate (

) or 1M NaOH.-

Checkpoint: Vigorous stirring is required. The solid salt will dissolve as it converts to the lipophilic free base and partitions into the DCM layer.

-

-

Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM.

-

Drying: Dry the combined organic layers over Anhydrous Sodium Sulfate (

). -

Usage: Concentrate strictly in vacuo and use immediately. Do not store the free base in solution for extended periods.

Reactivity & Application Logic

The choice of form dictates the success of downstream chemistry.

Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

-

Scenario: Coupling the C4-Bromine with a boronic acid.

-

Preferred Form: Free Base (or Salt with extra base).

-

Reasoning: Pd-catalyzed cycles require a basic environment. If using the HCl salt, you must add an additional equivalent of base (e.g.,

,

Nucleophilic Acylation (Amide Formation)

-

Scenario: Reacting the amine with an acid chloride.

-

Preferred Form: Free Base .[2]

-

Reasoning: The ammonium salt (

) is non-nucleophilic. It cannot attack the carbonyl carbon. You must use the free base or include a scavenger base (e.g., Triethylamine, DIPEA) in the reaction mixture to deprotonate the salt in situ.

Diazotization (Sandmeyer Reaction)

-

Scenario: Converting the amine to a diazonium salt.

-

Preferred Form: Hydrochloride Salt (or Free Base + Acid).[3]

-

Reasoning: Diazotization requires strong acidic conditions (

). Starting with the salt is often more convenient as the amine is already protonated and soluble in the aqueous acid media required for this transformation.

Figure 2: Divergent synthetic pathways utilizing the C4-Br and N2-NH2 handles.

Health & Safety (Critical)

Warning: Naphthylamines are a class of compounds with known toxicological hazards. While 2-naphthylamine is a potent human carcinogen, the 4-bromo derivative should be handled with the assumption of similar toxicity and mutagenic potential.

-

Containment: All handling of the free base (powder) must occur in a fume hood or glovebox to prevent inhalation.

-

Permeation: The free base is lipophilic and can penetrate skin. Double-gloving (Nitrile/Laminate) is mandatory.

-

Waste: Segregate all waste as "Halogenated Organic - Toxic."

References

-

BenchChem. (2025).[1][4][5] An In-depth Technical Guide to 2-(Aminomethyl)-4-bromonaphthalene: A Versatile Synthetic Building Block.[1][4][5][6]

-

Sigma-Aldrich. (n.d.). 4-Bromonaphthalen-2-amine Product Analysis and Safety Data.

-

ChemicalBook. (2025).[7] 4-Bromonaphthalen-2-amine Properties and Supplier Data.

-

ScienceMadness. (2015). Discussion on Amine Free Base vs Hydrochloride Salt Stability and Solubility.

-

LibreTexts Chemistry. (2022).[2] Amines: Bases and Salt Formation Properties.[2][3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sciencemadness Discussion Board - Hydrochloride vs non-hydrochloride compounds - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. swgdrug.org [swgdrug.org]

melting point and thermal stability of 4-Bromonaphthalen-2-amine HCl

An In-Depth Technical Guide to the Thermal Profiling and Stability of 4-Bromonaphthalen-2-amine Hydrochloride

Executive Summary

In the landscape of preclinical drug development and advanced organic synthesis, halogenated naphthylamines serve as critical pharmacophores and synthetic intermediates. Specifically, 4-Bromonaphthalen-2-amine and its hydrochloride salt (4-Bromonaphthalen-2-amine HCl , CAS: 90766-35-1) are heavily utilized due to the reactivity of the bromo- substituent in cross-coupling reactions. However, the free base is notoriously susceptible to oxidative degradation and thermal instability. Conversion to the hydrochloride salt drastically alters its crystal lattice energy, significantly elevating its thermal stability and melting point.

This whitepaper provides a comprehensive mechanistic analysis of the , equipping researchers with self-validating protocols for its synthesis, handling, and thermogravimetric profiling.

Physicochemical Profiling: Free Base vs. Hydrochloride Salt

The thermal behavior of an amine is fundamentally dictated by its state of protonation. The free base, 4-Bromo-2-naphthalenamine (CAS: 74924-94-0), exhibits a relatively low melting point of 70–71 °C[1][2]. This low melting point is indicative of weak intermolecular forces—primarily London dispersion forces and weak hydrogen bonding between the neutral amine groups.

In contrast, the protonation of the amine to form 4-Bromonaphthalen-2-amine HCl introduces strong ionic interactions between the positively charged ammonium ion and the chloride counterion. This ionic lattice requires significantly more thermal energy to disrupt. Consequently, the salt does not exhibit a traditional, clean melting point; instead, it undergoes a decomposition melting point (typically >200 °C), characterized by the endothermic release of hydrogen chloride (HCl) gas prior to or concurrent with the melting of the residual free base.

Table 1: Comparative Physicochemical Data

| Parameter | 4-Bromonaphthalen-2-amine (Free Base) | 4-Bromonaphthalen-2-amine HCl (Salt) |

| CAS Number | 74924-94-0 | 90766-35-1 |

| Molecular Formula | C₁₀H₈BrN | C₁₀H₉BrClN |

| Molecular Weight | 222.08 g/mol | 258.54 g/mol |

| Melting Point | 70–71 °C | >200 °C (Melts with Decomposition) |

| Thermal Stability | Low (Prone to ambient oxidation) | High (Stable at room temperature) |

| Primary Intermolecular Forces | Van der Waals, weak H-bonding | Strong Ionic lattice, dipole-dipole |

Mechanistic Pathways of Thermal Degradation

Understanding the thermal degradation of 4-Bromonaphthalen-2-amine HCl requires isolating the competing thermodynamic events that occur as heat is applied.

When the salt is subjected to elevated temperatures, the first major thermal event is dehydrohalogenation . The thermal energy overcomes the ionic bond, driving the equilibrium toward the release of volatile HCl gas. Because this process is highly endothermic, it often masks the true melting point of the compound in standard Differential Scanning Calorimetry (DSC). If the heating rate is slow, the HCl escapes, and the remaining solid is effectively the free base, which will then melt or further decompose (debromination and charring) at higher temperatures.

Thermal degradation pathway and phase transitions of the HCl salt.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a built-in verification mechanism to confirm causality and prevent downstream analytical errors.

Protocol A: Anhydrous Synthesis and Isolation of the HCl Salt

Causality Focus: Water must be strictly excluded from this reaction. If aqueous HCl is used, the resulting salt may form a hydrate. Hydrates exhibit complex thermal profiles, releasing water at ~100 °C, which confounds the interpretation of the true decomposition melting point.

-

Dissolution: Dissolve 5.0 g of 4-Bromonaphthalen-2-amine free base in 50 mL of anhydrous diethyl ether under a dry nitrogen (N₂) atmosphere.

-

Precipitation: Cool the flask to 0 °C in an ice bath. Dropwise, add 1.2 equivalents of a 2.0 M solution of anhydrous HCl in diethyl ether. Observation: Immediate formation of a dense, white/off-white precipitate indicates successful protonation.

-

Isolation: Isolate the precipitate via vacuum filtration using a Schlenk line to maintain the inert atmosphere. Wash the filter cake with 20 mL of cold, anhydrous diethyl ether to remove unreacted free base.

-

Self-Validation (Constant Weight): Transfer the solid to a vacuum desiccator. Weigh the sample every 2 hours under high vacuum (0.1 Torr) at ambient temperature. The system is validated when the mass difference between consecutive weighings is <0.1%.

-

Chemical Validation: Dissolve 5 mg of the dried product in pure methanol and add a drop of 1% aqueous Silver Nitrate (AgNO₃). An immediate white precipitate (AgCl) confirms the presence of the hydrochloride salt.

Workflow for the anhydrous synthesis and isolation of 4-Bromonaphthalen-2-amine HCl.

Protocol B: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Causality Focus: To accurately determine the melting/decomposition point, TGA and DSC must be run in tandem. DSC alone cannot differentiate between an endothermic melting event and an endothermic volatilization (loss of HCl). A pinhole crucible is mandatory; a hermetically sealed pan will build internal pressure from the evolved HCl, artificially shifting the decomposition temperature via Le Chatelier's principle.

-

Instrument Calibration (Self-Validation): Before analyzing the naphthylamine salt, run a high-purity Indium standard (Known MP: 156.6 °C, ΔH: 28.45 J/g). If the instrument deviates by >0.5 °C or >1% enthalpy, recalibrate. This ensures all subsequent data is authoritative.

-

Sample Preparation: Weigh exactly 3.0–5.0 mg of 4-Bromonaphthalen-2-amine HCl into an aluminum DSC pan. Crimp the pan with a lid containing a 50 µm pinhole.

-

Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Reasoning: An inert atmosphere prevents premature oxidative degradation of the aromatic ring, ensuring the observed thermal events are purely physical or pyrolytic.

-

Thermal Profiling: Apply a linear heating rate of 10 °C/min from 25 °C to 350 °C.

-

Data Interpretation:

-

TGA: Look for a sharp mass loss step corresponding to ~14% of the total mass (the theoretical mass fraction of HCl in the salt).

-

DSC: Correlate the TGA mass loss with a broad endothermic peak on the DSC thermogram (typically between 220 °C and 250 °C). The onset temperature of this peak is recorded as the decomposition melting point.

-

Conclusion

The thermal stability of 4-Bromonaphthalen-2-amine is intrinsically linked to its salt form. While the free base melts at a mild 70–71 °C[1], the hydrochloride salt (CAS: 90766-35-1) forms a robust ionic lattice that resists thermal degradation until temperatures exceed 200 °C, at which point it undergoes dehydrohalogenation. By employing rigorous, anhydrous synthesis techniques and self-validating thermal analysis protocols utilizing pinhole-vented crucibles, researchers can accurately profile this compound without the confounding artifacts of hydration or pressure-induced equilibrium shifts.

References

-

PubChemLite. "4-bromonaphthalen-2-amine hydrochloride (C10H8BrN)". Université du Luxembourg / PubChem. Available at:[Link]

-

ChemSrc. "4-Bromo-2-naphthalenamine | CAS#:74924-94-0". ChemSrc Database. Available at:[Link]

Sources

literature review of 4-Bromonaphthalen-2-amine derivatives in medicinal chemistry

This guide details the strategic application of 4-Bromonaphthalen-2-amine (CAS 74924-94-0) in medicinal chemistry.[1][2] Unlike its more common isomer, 1-bromonaphthalen-2-amine, the 4-bromo derivative offers a unique substitution pattern that enables the construction of linear, extended biaryl systems and fused heterocycles essential for kinase inhibition and DNA intercalation.[2]

Synthesis, Reactivity, and Scaffold Optimization

Executive Summary

4-Bromonaphthalen-2-amine represents a privileged "bifunctional" scaffold in drug discovery.[2] Its value lies in the orthogonal reactivity of its two functional handles: a nucleophilic amino group at position C2 and an electrophilic bromine at position C4.[2] This specific geometry allows medicinal chemists to access benzo[f]quinazolines and extended biaryl-2-amine systems, motifs frequently observed in kinase inhibitors (e.g., EGFR, p38 MAPK) and intercalating agents.[2]

This guide provides a technical roadmap for synthesizing, functionalizing, and applying this scaffold, moving beyond basic catalog data to actionable chemistry.

Chemical Scaffold Analysis

The naphthalene ring system is a bioisostere for quinoline and indole.[2] The 4-bromo-2-amino substitution pattern is critical because it places the halogen meta to the amine on the same ring, a position that is electronically distinct from the facile ortho (C1/C3) positions.[2]

Physicochemical Profile

| Property | Data | Relevance to MedChem |

| CAS Number | 74924-94-0 | Unique identifier for sourcing.[1][2] |

| Molecular Weight | 222.08 g/mol | Low MW allows significant decoration while staying <500 Da (Lipinski).[2] |

| ClogP | ~3.5 | High lipophilicity; requires polar decoration (e.g., solubilizing tails) in final drugs.[2] |

| H-Bond Donors | 2 (NH₂) | Primary interaction point for hinge binding in kinases.[2] |

| Electronic Character | Electron-rich amine / Electron-poor C-Br | Enables "Push-Pull" synthetic strategies.[2] |

Synthetic Methodologies: Accessing the Core

Direct bromination of 2-naphthylamine typically yields the 1-bromo isomer due to the strong ortho/para directing effect of the amine and the kinetic favorability of the C1 position.[2] Therefore, accessing the 4-bromo isomer requires indirect routes.[2]

Protocol A: The Bucherer Route (Preferred)

The most reliable industrial route involves the Bucherer reaction , converting 4-bromo-2-naphthol to the amine using ammonium sulfite.[2]

-

Starting Material: 4-Bromo-2-naphthol (CAS 5498-31-7).[1][2]

-

Reagents:

, -

Conditions: Autoclave at 150°C, 6–12 hours.

-

Mechanism: Reversible addition-elimination sequence via the tetralone sulfonate intermediate.[2]

-

Purification: Acid-base extraction. The amine precipitates upon basification.[2]

Protocol B: The Curtius Rearrangement (Lab Scale)

For high-purity, small-scale synthesis, the Curtius rearrangement of 4-bromo-2-naphthoic acid is effective.[2]

-

Activation: Convert 4-bromo-2-naphthoic acid to the acyl azide using DPPA (Diphenylphosphoryl azide).

-

Rearrangement: Heat in toluene to form the isocyanate.

-

Hydrolysis: Acidic hydrolysis yields the free amine.[2]

Visualization: Synthesis Pathways

Figure 1: Contrast between direct bromination (yielding the wrong isomer) and the Bucherer route.

Reactivity & Derivatization Strategies

Once the core is secured, the 4-bromo-2-amino scaffold serves as a divergent hub.[2]

C4-Functionalization (The "Tail")

The C4-bromide is an excellent handle for Palladium-catalyzed cross-coupling.[2]

-

Suzuki-Miyaura Coupling: React with aryl boronic acids to create biaryl systems.[2] This extends the molecule into the hydrophobic pocket of protein targets.[2]

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water (4:1).[2]

-

-

Buchwald-Hartwig Amination: Introduces a second amine at C4, common in creating diamino-naphthalene DNA intercalators.[2]

C2-Functionalization (The "Hinge")

The C2-amine is the primary "hinge binder" in kinase inhibitors.[2]

-

Urea/Amide Formation: Reaction with isocyanates or acid chlorides.[2]

-

Cyclization: Condensation with aldehydes or 1,3-electrophiles to form fused heterocycles.[2]

Synthesis of Benzo[f]quinazolines

A key application is the synthesis of benzo[f]quinazolines , which are potent dihydrofolate reductase (DHFR) and kinase inhibitors.[2]

-

Protocol: React 4-bromonaphthalen-2-amine with guanidine (or formamidine) derivatives.

-

Mechanism: Cyclocondensation involving the C2-amine and the C1-position (ortho).[2] The C4-bromo remains intact for further derivatization.[2]

Visualization: Divergent Synthesis

Figure 2: The scaffold acts as a divergent hub for three distinct medicinal chemistry classes.[2]

Experimental Protocols

Protocol 1: Suzuki Coupling at C4

Objective: Synthesis of 4-(4-methoxyphenyl)naphthalen-2-amine.[2]

-

Charge: In a microwave vial, combine 4-bromonaphthalen-2-amine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and

(3.0 eq). -

Solvent: Add 1,4-dioxane/water (4:1, 0.1 M concentration).

-

Catalyst: Add

(5 mol%). -

Reaction: Degas with argon. Heat at 100°C for 4 hours (or microwave 120°C for 30 min).

-

Workup: Dilute with EtOAc, wash with brine. Dry over

.[2] -

Purification: Flash chromatography (Hexane/EtOAc gradient). The product is typically a fluorescent solid.[2][3]

Protocol 2: Benzo[f]quinazoline Formation

Objective: Cyclization to form the tricyclic core.[2]

-

Reactants: 4-Bromonaphthalen-2-amine (1.0 eq) + Formamidine acetate (2.0 eq).[2]

-

Solvent: Ethanol or 2-methoxyethanol.[2]

-

Conditions: Reflux for 12–24 hours.[2]

-

Note: This reaction relies on the reactivity of the C1 position.[2] The C4-bromo survives this harsh condition, allowing for late-stage diversification.[2]

References

-

Chemical Synthesis Database. 4-Bromonaphthalen-2-amine Properties and Vendors.Link[2]

-

BenchChem Technical Guides. Aminomethyl-bromonaphthalene Derivatives in Synthesis.Link[2]

- Journal of Organic Chemistry.Bucherer Reaction Mechanism and Utility in Naphthalene Chemistry. (Classic Reference context for Protocol A).

-

SciSpace Literature. Synthesis of Benzoquinazolines from Naphthylamines.[2]Link[2]

Sources

A Technical Guide to the Acidity and pKa of 4-Bromonaphthalen-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of pKa in Aromatic Amines

4-Bromonaphthalen-2-amine hydrochloride is an aromatic amine derivative whose utility in synthetic chemistry and drug discovery is intrinsically linked to its physicochemical properties. Among the most critical of these is the acid dissociation constant (pKa), which governs a molecule's ionization state at a given pH.[1] For drug development professionals, pKa is a cornerstone parameter, profoundly influencing a compound's solubility, lipophilicity, membrane permeability, and protein binding—all of which are key determinants of its pharmacokinetic and pharmacodynamic profile.[1]

This guide provides an in-depth examination of the factors governing the acidity of 4-Bromonaphthalen-2-amine hydrochloride. It details both experimental and computational methodologies for the precise determination of its pKa, offering a robust framework for researchers engaged in the characterization and application of this and similar molecules. The focus is not merely on procedural steps but on the underlying scientific principles that dictate methodological choices and data interpretation.

Theoretical Framework: Understanding Acidity in Substituted Naphthylamines

The pKa of an amine is, by convention, the pKa of its conjugate acid—in this case, the 4-bromo-2-naphthalenaminium ion.[2] The equilibrium between the protonated (acidic) and deprotonated (basic) forms is the central concept. A lower pKa value signifies a stronger acid (and a weaker conjugate base), meaning the compound more readily donates a proton.[3][4]

Caption: Acid-base equilibrium of 4-Bromonaphthalen-2-amine.

Several structural features of 4-Bromonaphthalen-2-amine dictate the stability of its protonated form and thus its pKa:

-

The Naphthalene Ring System: Compared to simpler alkylamines, arylamines like those derived from naphthalene are significantly less basic.[5] This is because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system. This resonance stabilization is substantial in the free amine but is lost upon protonation, making the free amine more stable and less inclined to accept a proton.[5]

-

The Bromine Substituent: Halogens exert two opposing electronic effects:

-

Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the aromatic ring through the sigma bond framework.[6] This electron-withdrawing effect destabilizes the positively charged conjugate acid, making the amine less basic (i.e., lowering the pKa).[7][8]

-

Resonance (Mesomeric) Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic π-system, donating electron density.[6] This effect increases electron density, particularly at the ortho and para positions, which would tend to stabilize the conjugate acid and increase basicity.

-

For halogens, the inductive effect generally outweighs the resonance effect.[9] Therefore, the bromine atom in 4-Bromonaphthalen-2-amine is expected to decrease the basicity (lower the pKa) compared to the unsubstituted 2-naphthylamine (pKa ≈ 3.77-4.16).[10][11]

Methodologies for pKa Determination

Precise pKa determination requires robust experimental or computational methods. Here, we detail two widely-used experimental techniques—potentiometric titration and UV-Vis spectrophotometry—and introduce the concept of computational prediction.

Experimental Method 1: Potentiometric Titration

Potentiometric titration is a highly reliable and common method for pKa determination.[12][13] The principle involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting titration curve.[4][14]

Workflow for Potentiometric Titration

Caption: Step-by-step workflow for pKa determination by potentiometry.

Detailed Protocol:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[14] This step is critical for the accuracy of all subsequent measurements.

-

Analyte Solution Preparation: Accurately weigh a sample of 4-Bromonaphthalen-2-amine hydrochloride and dissolve it in a suitable solvent. Due to the limited aqueous solubility of many organic molecules, a co-solvent system like a methanol-water mixture may be necessary.[15] The concentration should be in the range of 1-10 mM.[14]

-

Titrant Preparation: Prepare and standardize a titrant solution. Since the analyte is a hydrochloride salt (an acid), a strong base like 0.1 M NaOH will be used as the titrant.[14]

-

Titration Procedure:

-

Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of the burette.

-

Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[14] This minimizes changes in activity coefficients during the titration.

-

Add the standardized NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Identify the equivalence point, where the moles of added base equal the initial moles of the acidic analyte. This is most accurately found as the peak of the first derivative plot (ΔpH/ΔV vs. Volume).[16]

-

According to the Henderson-Hasselbalch equation, the pKa is equal to the pH at the half-equivalence point (the point where half of the analyte has been neutralized).[3][17][18] Locate this point on the titration curve to determine the pKa.[14]

-

Experimental Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the ionizable center, leading to different UV-Vis absorbance spectra for the protonated and deprotonated species.[19] It is particularly advantageous when only small amounts of the sample are available.[19]

Workflow for Spectrophotometric pKa Determination

Caption: Workflow for determining pKa via UV-Vis spectrophotometry.

Detailed Protocol:

-

Solution Preparation:

-

Prepare a series of buffer solutions with precisely known pH values, spanning a range of at least 2 pH units above and below the expected pKa.

-

Prepare a concentrated stock solution of 4-Bromonaphthalen-2-amine hydrochloride in a solvent like DMSO.[19]

-

-

Spectral Measurement:

-

In a series of cuvettes or a 96-well microplate, add a small, constant volume of the analyte stock solution to each buffer solution.[19] The final concentration of the organic co-solvent should be kept low (e.g., ≤2%) to minimize its effect on the pKa.[19]

-

Record the UV-Vis absorbance spectrum for each sample over a relevant wavelength range.

-

-

Data Analysis:

-

Examine the overlaid spectra to identify one or more wavelengths where the absorbance changes significantly as a function of pH.

-

Plot the absorbance at a selected wavelength against the pH of the buffer. This will generate a sigmoidal curve.[12]

-

The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[20][21] This can be determined by fitting the data to the appropriate form of the Henderson-Hasselbalch equation.[20]

-

Computational Approaches

In silico pKa prediction has become a valuable tool in early-stage drug discovery, offering rapid estimation without the need for physical samples.[22] These methods use quantum mechanical (QM) calculations or quantitative structure-activity relationship (QSAR) models.[23]

Methods based on density functional theory (DFT) with a continuum solvation model (like SMD or PCM) can provide accurate predictions.[24][25] The general approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. While computationally intensive, these methods can achieve high accuracy, sometimes with mean absolute errors of less than 0.5 pKa units.[24][25][26]

Data Summary and Interpretation

The pKa of an aromatic amine is a direct reflection of the electronic environment of the nitrogen atom. The expected pKa for the conjugate acid of 4-Bromonaphthalen-2-amine would be lower than that of aniline (pKa ≈ 4.6) due to the extended π-system of the naphthalene ring and the electron-withdrawing inductive effect of the bromine atom.[5][7]

Table 1: Comparison of pKa Determination Methods (Hypothetical Data)

| Method | Principle | Estimated pKa | Key Considerations |

| Potentiometric Titration | Measures pH change during neutralization. | 3.5 ± 0.1 | Requires a pure sample of sufficient quantity (mg scale).[12][19] Co-solvents may be needed for solubility, which can slightly alter the measured pKa.[15] |

| UV-Vis Spectrophotometry | Measures absorbance change with pH. | 3.6 ± 0.1 | Requires a chromophore near the ionization site.[19] Highly sensitive, requiring only microgram quantities of sample. |

| Computational (DFT) | Calculates free energy of deprotonation. | 3.4 ± 0.5 | Accuracy depends heavily on the level of theory and solvation model used.[26] Does not require a physical sample. |

The close agreement between the experimental methods provides confidence in the determined value. The computational result, while having a larger uncertainty, corroborates the experimental findings and confirms the acid-strengthening (base-weakening) effects of the molecular structure.

Conclusion

The acidity of 4-Bromonaphthalen-2-amine hydrochloride, quantified by the pKa of its conjugate acid, is a critical parameter for its application in research and development. Its value is dictated by a balance of resonance delocalization across the naphthalene system and the strong electron-withdrawing inductive effect of the bromine substituent. Accurate determination of this value can be achieved through well-established experimental techniques such as potentiometric titration and UV-Vis spectrophotometry, each with distinct advantages in terms of sample requirement and applicability. These methods, complemented by increasingly accurate computational predictions, provide the essential data needed to optimize solubility, predict physiological behavior, and guide the rational design of new chemical entities.

References

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]

-

Calculating pH from pKa – Henderson-Hasselbalch Equation. (2022, February 11). BYJU'S. Retrieved from [Link]

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Chemagination. Retrieved from [Link]

-

Henderson Hasselbalch equation. (2017, October 18). GlobalRPH. Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved from [Link]

-

The Henderson-Hasselbalch Equation and pKa. (2024, June 13). YouTube. Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

-

Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. (2012, September 6). ACS Publications. Retrieved from [Link]

-

Henderson Hasselbalch Equation- Estimating the pH of Buffers. (2022, November 8). Turito. Retrieved from [Link]

-

Henderson–Hasselbalch equation. (n.d.). Khan Academy. Retrieved from [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). PMC. Retrieved from [Link]

-

Simple Method for the Estimation of pKa of Amines†. (n.d.). Retrieved from [Link]

-

UV-Vis Spectrometry, pKa of a dye. (n.d.). Retrieved from [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. Retrieved from [Link]

-

Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (n.d.). Scientific Research Publishing. Retrieved from [Link]

-

Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. (2026, February 12). ACS Publications. Retrieved from [Link]

-

Streamline pKa Value Determination Using Automated UV/Vis-Titration. (n.d.). Mettler Toledo. Retrieved from [Link]

-

New Insights in the Computational pKb Determination of Primary Amines and Anilines. (2024, January 1). ART. Retrieved from [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Retrieved from [Link]

-

Kinetics of the bromination of some aromatic amines in aqueous perchloric acid. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). Retrieved from [Link]

-

Aromatic Amines. (n.d.). Retrieved from [Link]

-

A comparison of the acidity and basicity of aromatic amines. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

The pKa in Organic Chemistry. (2022, February 19). Chemistry Steps. Retrieved from [Link]

-

Without looking at pka values, why is p-bromoaniline more basic than p-aminobenzonitrile? (2024, June 4). Reddit. Retrieved from [Link]

-

How to calculate pKa. (2022, March 14). BYJU'S. Retrieved from [Link]

-

Basicity of Arylamines. (2025, August 15). Fiveable. Retrieved from [Link]

-

pKa values bases. (n.d.). Chair of Analytical Chemistry. Retrieved from [Link]

-

pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved from [Link]

-

pKa Data Compiled by R. Williams. (n.d.). EPFL. Retrieved from [Link]

-

4-Bromo-1-naphthylamine. (n.d.). PubChem. Retrieved from [Link]

-

What is pKa and how is it used in drug development? (2023, December 13). Retrieved from [Link]

-

24.4 Basicity of Arylamines. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation. Retrieved from [Link]

-

24.8 Reactions of Arylamines. (2023, September 20). Organic Chemistry | OpenStax. Retrieved from [Link]

-

Comparison of the acidity and basicity of aromatic amines. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017, October 12). ResearchGate. Retrieved from [Link]

-

The Acidity of Aromatic Nitro Compounds toward Amines. The Effect of Double Chelation. (n.d.). Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

-

3-BROMONAPHTHALEN-2-AMINE HYDROCHLORIDE. (n.d.). gsrs. Retrieved from [Link]

Sources

- 1. What is pKa and how is it used in drug development? [pion-inc.com]

- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 3. byjus.com [byjus.com]

- 4. byjus.com [byjus.com]

- 5. 24.4 Basicity of Arylamines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sips.org.in [sips.org.in]

- 8. fiveable.me [fiveable.me]

- 9. reddit.com [reddit.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. enamine.net [enamine.net]

- 16. scispace.com [scispace.com]

- 17. globalrph.com [globalrph.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 21. hi-tec.tripod.com [hi-tec.tripod.com]

- 22. hrcak.srce.hr [hrcak.srce.hr]

- 23. optibrium.com [optibrium.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. New Insights in the Computational pKb Determination of Primary Amines and Anilines [art.torvergata.it]

- 26. pubs.acs.org [pubs.acs.org]

Technical Guide: Stability Profile and Lifecycle Management of 4-Bromonaphthalen-2-amine Hydrochloride

Part 1: Executive Summary & Core Specifications

Compound Identity:

-

IUPAC Name: 4-Bromonaphthalen-2-amine hydrochloride

-

Common Name: 4-Bromo-2-naphthylamine HCl

-

CAS Number (HCl Salt): Not widely indexed; typically custom-synthesized or cataloged as "4-Bromonaphthalen-2-amine hydrochloride."

-

Molecular Formula: C₁₀H₈BrN[3] · HCl

-

Molecular Weight: 222.08 (Free Base) + 36.46 (HCl) ≈ 258.54 g/mol

Storage Directive: Store at 2°C to 8°C (Refrigerated) in a tightly sealed amber glass vial under an inert atmosphere (Argon or Nitrogen) . The compound is hygroscopic and light-sensitive .

Part 2: Physicochemical Stability Profile

To maximize shelf life, researchers must understand the specific degradation vectors inherent to halogenated naphthylamines.

Photolytic Instability (The C-Br Bond)

The 4-bromo substituent on the naphthalene ring creates a photosensitive motif. Naphthalene systems act as chromophores, absorbing UV/visible light. Energy transfer can facilitate the homolytic cleavage of the Carbon-Bromine (C-Br) bond, generating aryl radicals.

-

Mechanism: UV excitation

Homolysis -

Visual Indicator: Darkening of the white/off-white powder to brown or purple.

Oxidative Susceptibility (The Amine)

While the hydrochloride salt form significantly reduces the electron density on the nitrogen atom (via protonation), thereby protecting it from oxidation, this protection is conditional.

-

Risk Factor: Presence of moisture. Water acts as a base, shifting the equilibrium toward the free amine, which is highly susceptible to N-oxidation by atmospheric oxygen.

-

Result: Formation of N-oxides and azo-dimers (highly colored impurities).

Hygroscopicity

Amine hydrochlorides are intrinsically hygroscopic. Absorption of atmospheric water leads to:

-

Hydrolysis: Potential hydrolysis of the C-Br bond (slower, requires high energy) or simply solvation that facilitates other degradation pathways.

-

Physical Change: Caking or liquefaction (deliquescence), making precise weighing impossible.

Part 3: Storage & Handling Protocols

Recommended Storage Conditions

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C – 8°C | Slows kinetic rate of hydrolysis and oxidation. Freezing (-20°C) is acceptable but requires strict moisture control during thaw cycles. |

| Atmosphere | Inert Gas (Ar/N₂) | Displaces oxygen to prevent N-oxidation; Argon is preferred as it is heavier than air and blankets the solid. |

| Container | Amber Glass | Blocks UV radiation (<400 nm) to prevent C-Br photolysis. |

| Closure | PTFE-lined Cap + Parafilm | Ensures an airtight seal; PTFE prevents leaching of plasticizers from standard caps. |

| Desiccant | Silica Gel / Drierite | Essential to maintain the "anhydrous" state of the salt lattice. |

Handling Workflow

-

Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial in humid air causes immediate condensation on the hygroscopic salt.

-

Re-sealing: Flush the headspace with Argon before re-closing the vial after every use.

Part 4: Shelf Life & Retest Policy

Unlike food products, research chemicals utilize "Retest Dates" rather than hard expiration dates.

-

Initial Shelf Life: 12 Months from date of receipt (if stored at 2-8°C).

-

Extended Shelf Life: Up to 24-36 Months if stored at -20°C under Argon.

Retest Protocol (Quality Control)

Perform these checks every 12 months or if degradation is suspected:

-

Visual Inspection:

-

Pass: White to pale beige crystalline powder.

-

Fail: Brown, purple, or sticky/clumped solid.

-

-

Solubility Check:

-

Dissolve in DMSO or Methanol. Solution should be clear. Turbidity suggests polymerization or hydrolysis products.

-

-

Analytical Verification (HPLC):

-

Run a standard gradient (Water/Acetonitrile + 0.1% TFA).

-

Acceptance Criteria: Purity

98% (Area %). -

Note: Watch for early-eluting peaks (de-brominated naphthalene species) or late-eluting dimers.

-

Part 5: Visualization of Workflows

Diagram 1: Lifecycle & Storage Workflow

This flowchart illustrates the critical decision nodes for handling the compound to prevent moisture ingress and oxidation.

Caption: Cycle of storage, usage, and re-sealing to maintain anhydrous integrity.

Diagram 2: Degradation Pathways Logic

This diagram maps the chemical causality between environmental exposure and specific degradation products.

Caption: Mechanistic flow of degradation triggered by light, moisture, and oxygen.

Part 6: Safety & Toxicity Context

While this guide focuses on stability, storage conditions must also align with safety protocols.

-

Carcinogenicity Warning: Naphthylamines (specifically the 2-isomer) are historically associated with bladder cancer. While the 4-bromo substituent alters metabolism, it should be treated as a suspected carcinogen .

-

Containment: Storage vials should be placed within secondary containment (e.g., a plastic ziplock or box) inside the refrigerator to prevent contamination of the cold storage unit in case of vial breakage.

References

-

Spectrum Chemical. (2018). Safety Data Sheet: Bromophenol Blue (Analogous Stability Data). Retrieved from

-

BLD Pharm. (2025). 4-Bromonaphthalen-2-amine (CAS 74924-94-0) Technical Specifications. Retrieved from

-

Merck (Sigma-Aldrich). (2024). Safety Data Sheet: General Aromatic Amines and Storage. Retrieved from

-

PubChem. (2025).[3] Compound Summary: 4-Bromonaphthalen-1-amine (Isomer Comparison). National Library of Medicine. Retrieved from

-

ChemicalBook. (2026). Product Properties: 4-Bromonaphthalen-2-ol (Hydrolysis Analog). Retrieved from [4]

Sources

Methodological & Application

Application Note: Advanced Synthesis Protocols and Cross-Coupling Strategies Using 4-Bromonaphthalen-2-Amine Hydrochloride

Target Audience: Synthetic Chemists, Materials Scientists (OLED Development), and Pharmaceutical Researchers.

Introduction and Mechanistic Grounding

4-Bromonaphthalen-2-amine hydrochloride (CAS: 90766-35-1) is a highly versatile bifunctional building block utilized extensively in the synthesis of advanced organic light-emitting diode (OLED) materials, complex azo dyes, and pharmaceutical intermediates [1, 3].

The utility of this molecule lies in its orthogonal reactivity:

-

The C2-Amine Group: Acts as a potent nucleophile for N-alkylation, Buchwald-Hartwig aminations, and diazotization[2, 4].

-

The C4-Bromide Group: Serves as a prime electrophilic site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Negishi)[3].

Why utilize the Hydrochloride Salt?

The free base, 4-bromonaphthalen-2-amine, is highly electron-rich and susceptible to rapid aerobic oxidation, which leads to the formation of dark quinonoid degradation products. Storing and handling the compound as a hydrochloride salt protonates the amine (

Before utilizing the compound in base-sensitive or transition-metal-catalyzed reactions, an in situ or ex situ free-basing step is mandatory.

Physicochemical Properties & Safety Data

The following parameters dictate the handling and storage of the intermediate [1].

| Property | Value / Description |

| Chemical Name | 4-Bromonaphthalen-2-amine hydrochloride |

| CAS Number | 90766-35-1 |

| Linear Formula | |

| Molecular Weight | 258.54 g/mol |

| Physical Form | Powder (typically off-white to pale brown) |

| Storage Conditions | Room Temperature (RT), desiccated |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |

Reactivity Mapping and Workflow

The orthogonal functional groups allow for divergent synthetic pathways. The diagram below illustrates the primary functionalization routes.

Figure 1: Divergent synthetic pathways of 4-Bromonaphthalen-2-amine hydrochloride.

Experimental Protocols

Protocol A: Quantitative Free-Basing and N-Alkylation

To utilize the amine for direct nucleophilic attack (e.g., forming N,N-dimethylnaphthalen-2-amine derivatives), the HCl salt must be neutralized.

Causality Insight: The use of a mild base like

Step-by-Step Procedure:

-

Charge the Reactor: To a 50 mL Schlenk tube, add 4-bromonaphthalen-2-amine hydrochloride (1.0 equiv, 3.0 mmol) and

(2.5 equiv, 7.5 mmol). -

Solvent Addition: Add 10 mL of anhydrous DMF under an argon atmosphere. Stir at room temperature for 30 minutes to ensure complete deprotonation (free-basing).

-

Electrophile Addition: Slowly add iodomethane (4.2 equiv, 12.6 mmol) via syringe.

-

Thermal Activation: Seal the tube and heat the reaction mixture to 65 °C for 24 hours [4].

-

Quench & Extraction: Cool to room temperature, pour into 30 mL of deionized

, and extract with Ethyl Acetate ( -

Purification: Wash the combined organic layers with brine, dry over anhydrous

, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield 4-bromo-N,N-dimethylnaphthalen-2-amine.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C4-Bromide

This protocol is heavily utilized in the synthesis of asymmetric pyrene derivatives and OLED materials, where the bromide is coupled with an aryl or alkyl boronic acid (e.g., cyclohexaneboronic acid) [3].

Causality Insight: The primary amine is an electron-donating group (EDG). By donating electron density into the naphthalene ring, it makes the C-Br bond more electron-rich, which inherently slows down the oxidative addition of Palladium(0). To counteract this, highly active, electron-rich phosphine ligands (like XPhos or SPhos) are required to accelerate the catalytic cycle.

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask, combine 4-bromonaphthalen-2-amine (free base) (1.0 equiv), cyclohexaneboronic acid (1.2 equiv), and

(0.05 equiv) [3]. -

Base Addition: Add an aqueous solution of

-

Solvent System: Add a degassed mixture of Toluene/Ethanol (4:1 v/v).

-

Reaction: Reflux the biphasic mixture at 90 °C under a nitrogen atmosphere for 12–16 hours.

-

Workup: Cool the mixture, separate the organic layer, extract the aqueous layer with Toluene, and dry the combined organics over

. -